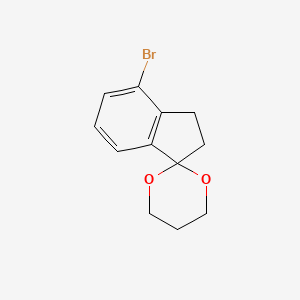

4-Bromo-1,1-(propylenedioxo)-indane

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is characterized by its increasing complexity and the demand for highly efficient and selective reactions. The construction of complex molecular architectures, often inspired by natural products or designed for specific biological targets, requires a sophisticated toolbox of synthetic methodologies. The synthesis of a molecule like 4-Bromo-1,1-(propylenedioxo)-indane is emblematic of this trend, involving the creation of a specific, functionalized scaffold that can serve as a building block for more elaborate structures. The principles of protecting group chemistry, regioselective functionalization, and the strategic introduction of reactive handles are all central to the synthesis and potential applications of this compound.

Significance of Indane Scaffolds in Organic Chemistry

The indane framework, a bicyclic structure consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a privileged motif in medicinal chemistry and materials science. researchgate.netchemicalbook.com Its rigid structure provides a well-defined three-dimensional orientation for substituents, which is crucial for molecular recognition and biological activity. researchgate.net Indane derivatives have been found in a variety of biologically active natural products and have been incorporated into numerous pharmaceutical agents. researchgate.netguidechem.com The versatility of the indane scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the development of new drugs and functional materials. guidechem.com

Role of Cyclic Acetals in Synthetic Methodologies

Cyclic acetals, such as the propylenedioxo group in the title compound, are a cornerstone of protecting group chemistry. They are formed by the reaction of a ketone or aldehyde with a diol, effectively masking the carbonyl group from a wide range of reaction conditions, particularly those involving nucleophiles and bases. The formation of a cyclic acetal (B89532) from 1,3-propanediol (B51772) results in a stable six-membered ring. This protection strategy is reversible, as the acetal can be readily cleaved under acidic conditions to regenerate the original carbonyl compound, allowing for selective transformations at other sites within a complex molecule.

Overview of Brominated Organic Compounds in Synthetic Pathways

Brominated organic compounds are versatile intermediates in organic synthesis. The carbon-bromine bond, while stable enough to be carried through multiple synthetic steps, is readily cleaved or transformed. The bromine atom can be substituted by a variety of nucleophiles, or it can be used to form organometallic reagents, such as Grignard or organolithium reagents. This reactivity makes brominated compounds valuable precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Research Gaps and Opportunities in the Chemistry of this compound

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the synthesis and properties of its precursor, 4-bromo-1-indanone (B57769), are documented, detailed studies on the propylenedioxo derivative are scarce. chemicalbook.comchemimpex.com This lack of focused research presents a number of opportunities. A thorough investigation into the synthesis, characterization, and reactivity of this compound could uncover novel synthetic applications. Furthermore, exploring its potential as a building block in medicinal chemistry or materials science could lead to the development of new compounds with valuable properties. The specific influence of the propylenedioxo group on the reactivity of the brominated indane core remains an area ripe for exploration.

Structure

2D Structure

3D Structure

Properties

CAS No. |

908334-05-4 |

|---|---|

Molecular Formula |

C12H13BrO2 |

Molecular Weight |

269.13 g/mol |

IUPAC Name |

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |

InChI |

InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2 |

InChI Key |

ZNZMJQVYWVDCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2(CCC3=C2C=CC=C3Br)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1,1 Propylenedioxo Indane

Retrosynthetic Analysis of the 4-Bromo-1,1-(propylenedioxo)-indane Framework

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection approach. The propylenedioxo group, a ketal, can be disconnected to reveal its precursor, 4-bromo-1-indanone (B57769). This disconnection is a standard method for protecting a ketone functional group.

Further disconnection of 4-bromo-1-indanone involves the removal of the bromine atom, leading back to 1-indanone (B140024). The indanone ring itself can be retrosynthetically cleaved through a Friedel-Crafts acylation disconnection, which points to a substituted propanoic acid derivative as a plausible starting material. Specifically, the analysis suggests that 3-(2-bromophenyl)propanoic acid is a suitable precursor, which can undergo an intramolecular Friedel-Crafts cyclization to form the 4-bromo-1-indanone ring system. This pathway is often favored due to the commercial availability of the starting materials and the efficiency of the cyclization reaction.

Precursor Synthesis Strategies

The synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. This section details the common strategies for synthesizing the necessary indanone, introducing the propylenedioxo moiety, and achieving the correct bromination pattern.

Indanone Precursor Preparation

The most prevalent route to the core indanone structure of the target molecule begins with a substituted phenylpropanoic acid. A common and well-documented method for the synthesis of 4-bromo-1-indanone starts from 3-(2-bromophenyl)propanoic acid. chemicalbook.com This process involves an intramolecular Friedel-Crafts acylation.

The synthesis commences with the conversion of 3-(2-bromophenyl)propanoic acid to its corresponding acid chloride, typically using a reagent like thionyl chloride. chemicalbook.com The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts cyclization, promoted by a Lewis acid catalyst such as aluminum chloride, to yield 4-bromo-1-indanone. chemicalbook.com This cyclization reaction is a crucial step in forming the five-membered ring of the indanone system.

| Reactant | Reagent | Product | Yield |

| 3-(2-Bromophenyl)propanoic acid | 1. Thionyl chloride 2. Aluminum chloride | 4-Bromo-1-indanone | 86% chemicalbook.com |

Table 1: Synthesis of 4-Bromo-1-indanone.

Introduction of the Propylenedioxo Moiety

With 4-bromo-1-indanone in hand, the next step is the introduction of the 1,1-(propylenedioxo) group. This is achieved through a ketalization reaction, which serves to protect the ketone functionality of the indanone. The protecting group also prevents unwanted side reactions at the carbonyl group during subsequent synthetic steps.

The reaction involves treating 4-bromo-1-indanone with 1,3-propanediol (B51772) in the presence of an acid catalyst. Common catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), to drive the equilibrium towards the formation of the ketal.

Regioselective Bromination Approaches

The final key transformation is the regioselective bromination of the indane ring system at the 4-position. The timing of this step is critical. As outlined in the retrosynthetic analysis, it is often more strategic to start with an already brominated precursor like 4-bromo-1-indanone.

However, if one were to start with 1-indanone, achieving regioselective bromination at the 4-position would be a significant challenge. The electron-withdrawing nature of the carbonyl group in 1-indanone deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (positions 5 and 7). Therefore, direct bromination of 1-indanone would likely lead to a mixture of products with low yields of the desired 4-bromo isomer.

For related indanone systems, studies have shown that the substitution pattern on the aromatic ring can influence the outcome of bromination. For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid leads to the formation of a 2,4-dibromo compound. mdpi.comnih.govresearchgate.netingentaconnect.com This highlights the importance of the directing effects of existing substituents on the regioselectivity of the reaction.

Direct Synthetic Routes to this compound

While a stepwise approach is common, the possibility of more direct synthetic routes is always an area of interest in organic synthesis. This section explores potential cyclization reactions that could, in principle, lead directly to the formation of the indane ring of the target molecule.

Cyclization Reactions for Indane Ring Formation

The formation of the indane ring is a cornerstone of this synthesis. As previously discussed in the context of precursor preparation, the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoyl chloride is a highly effective method. chemicalbook.com This reaction is a classic example of an electrophilic aromatic substitution where the acylium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring to form the five-membered ring.

Alternative cyclization strategies for forming indane rings exist, though they may not be as direct for this specific target. For example, radical cyclizations or transition-metal-catalyzed reactions can be employed to construct the indane skeleton. However, for the synthesis of this compound, the Friedel-Crafts approach starting from 3-(2-bromophenyl)propanoic acid remains the most practical and well-established method. chemicalbook.com

| Precursor | Reaction Type | Key Reagents | Product |

| 3-(2-Bromophenyl)propanoyl chloride | Intramolecular Friedel-Crafts Acylation | Aluminum chloride | 4-Bromo-1-indanone |

Table 2: Cyclization Reaction for Indane Ring Formation.

Acetalization Techniques for 1,1-(Propylenedioxo) Formation

The formation of the 1,1-(propylenedioxo) group is achieved through the acetalization of the ketone functionality of 4-bromo-1-indanone. chemimpex.commade-in-china.combldpharm.com This reaction, also known as ketalization, involves the treatment of the ketone with 1,3-propanediol in the presence of an acid catalyst. youtube.comnih.gov The primary purpose of this step is to protect the reactive carbonyl group from undesired reactions in subsequent synthetic steps.

The general mechanism for acid-catalyzed acetal (B89532) formation begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ncert.nic.in This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,3-propanediol to form a hemiacetal intermediate. ijsdr.org Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. Finally, the intramolecular attack by the second hydroxyl group of the propanediol (B1597323) moiety, followed by deprotonation, yields the cyclic acetal, this compound. youtube.comijsdr.org

A critical aspect of this reversible reaction is the removal of water as it forms to drive the equilibrium towards the product side. organic-chemistry.orgnih.gov This is often accomplished by azeotropic distillation with a suitable solvent, such as toluene, or by the use of a dehydrating agent. mdpi.com

Electrophilic Aromatic Substitution for Bromination

The introduction of the bromine atom onto the aromatic ring of the indane scaffold is achieved via an electrophilic aromatic substitution (EAS) reaction. nih.govrsc.orgpressbooks.pub In the context of synthesizing this compound from an unprotected indanone, the starting material is 4-bromo-1-indanone, which can be synthesized by the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. chemicalbook.comguidechem.com

Alternatively, if starting with 1,1-(propylenedioxo)-indane, the bromine atom would be introduced onto the aromatic ring. The directing effects of the substituents on the benzene ring would guide the position of bromination. The alkyl portion of the indane ring is an ortho-, para-director.

The mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically Br+. This can be achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, making one of the bromine atoms sufficiently electrophilic to be attacked by the π-electrons of the aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. pressbooks.pub The reaction is completed by the loss of a proton (H+) from the carbon atom bearing the bromine, with the assistance of a weak base, to restore the aromaticity of the ring and yield the brominated product. pressbooks.pubyoutube.com Other brominating agents, such as N-bromosuccinimide (NBS), can also be employed, sometimes in the presence of a proton source. nih.govyoutube.com

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of the final product.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence both the acetalization and bromination steps. For the formation of the propylenedioxo group, non-polar, aprotic solvents that can form an azeotrope with water, such as toluene or benzene, are often favored to facilitate water removal and drive the reaction to completion. mdpi.com The polarity of the solvent can also affect the kinetics of the reaction, with studies on similar carbonyl compounds showing that reaction rates can be influenced by the solvent's ability to stabilize intermediates. nih.gov For instance, in some cases, more polar solvents have been shown to increase the rate of capture of ketones. nih.gov

In electrophilic aromatic bromination, the solvent's polarity can affect the reactivity of the brominating agent and the stability of the charged intermediates. Chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride are commonly used. researchgate.net However, for greener alternatives, the use of less hazardous solvents is being explored. its.ac.id

Catalyst and Reagent Influence

The selection of the catalyst is critical for both key reactions. In acetalization, a variety of acid catalysts can be employed. Traditional homogeneous catalysts include strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and organic acids such as p-toluenesulfonic acid (p-TsOH). ijsdr.orgnih.gov However, these can be corrosive and difficult to separate from the reaction mixture. nih.gov Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer advantages in terms of ease of separation and recyclability. organic-chemistry.orgwipo.int The acidity of the catalyst has a significant impact on the reaction rate. mdpi.com

For electrophilic bromination, Lewis acid catalysts like FeBr₃ or AlCl₃ are frequently used to activate molecular bromine. youtube.comgoogle.com The choice and concentration of the catalyst can impact the regioselectivity and the potential for side reactions. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder alternative to Br₂ and can be advantageous when dealing with sensitive substrates. nih.gov

The following table summarizes some catalysts and reagents used in reactions relevant to the synthesis of this compound:

| Reaction Step | Catalyst/Reagent | Function | Reference |

| Acetalization | p-Toluenesulfonic acid (p-TsOH) | Homogeneous acid catalyst | nih.govmdpi.com |

| Acetalization | Hydrochloric acid (HCl) | Homogeneous acid catalyst | ijsdr.orgacs.org |

| Acetalization | Solid acid resins (e.g., Amberlyst-15) | Heterogeneous acid catalyst | organic-chemistry.orgwipo.int |

| Bromination | Iron(III) bromide (FeBr₃) | Lewis acid catalyst with Br₂ | youtube.com |

| Bromination | N-Bromosuccinimide (NBS) | Brominating agent | nih.govyoutube.com |

Temperature and Pressure Optimization

Temperature plays a significant role in the kinetics of both the acetalization and bromination reactions. For acetalization, heating is typically required to facilitate the reaction and the azeotropic removal of water. mdpi.com However, excessively high temperatures can lead to side reactions or degradation of the product. Studies on similar ketalization reactions have shown that optimal temperatures can vary, with one study on solketal (B138546) synthesis finding an optimal temperature of 50 °C. its.ac.id Another study on acetal formation noted that excellent conversions could be achieved at temperatures ranging from -60 to 50 °C, although reaction times were longer at lower temperatures. nih.govacs.org

Electrophilic aromatic bromination is often carried out at or below room temperature to control the reaction rate and prevent over-bromination. nih.gov The exothermicity of the reaction must be managed, and in some cases, cooling is necessary. Pressure is generally not a critical parameter for these reactions when conducted in the liquid phase under standard conditions.

The following table illustrates the effect of temperature on a model acetalization reaction:

| Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| 50 | 3 min | Excellent conversion | nih.govacs.org |

| 30 | 10 min | Excellent conversion | nih.govacs.org |

| 0 | 2 h | Excellent conversion | nih.govacs.org |

| -20 | 2 h | Excellent conversion | nih.govacs.org |

| -60 | 24 h | Excellent conversion | nih.govacs.org |

Note: This data is for a model acetalization of trans-cinnamaldehyde with methanol (B129727) and serves as an illustrative example of temperature effects.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can help to minimize the environmental impact of the process. Key areas of focus include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

One of the primary considerations is the replacement of hazardous solvents. For instance, cyclopentyl methyl ether (CPME) has been proposed as a greener alternative to other ether solvents like THF or 1,4-dioxane (B91453) for reactions such as acetalizations. wikipedia.orgwikipedia.org The use of water as a solvent, where feasible, is a highly desirable green approach. its.ac.id

In terms of catalysis, the use of heterogeneous solid acid catalysts for acetalization aligns with green chemistry principles as they can be easily recovered and reused, reducing waste. ijsdr.orgwipo.int For bromination, developing catalytic systems that avoid the use of stoichiometric and often corrosive Lewis acids would be a significant advancement.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 1,1 Propylenedioxo Indane

X-ray Crystallography for Solid-State Molecular Conformation and Packing:This requires single-crystal X-ray diffraction data to determine the three-dimensional structure in the solid state.

Without access to published experimental data from these techniques for 4-Bromo-1,1-(propylenedioxo)-indane, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, until such data becomes available in the scientific literature, a comprehensive and authoritative article on the advanced spectroscopic and structural elucidation of this compound cannot be produced.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are considered)

The introduction of a chiral center to the this compound scaffold would necessitate a robust analytical approach to assign the absolute configuration of the resulting enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offers powerful, non-destructive methods for this purpose.

Should chiral derivatives of this compound be synthesized, their stereochemical characterization would likely involve a combination of techniques. The initial step would be the separation of the racemic mixture into its constituent enantiomers, commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Once isolated, the enantiomers would be subjected to chiroptical analysis.

One of the primary applications of circular dichroism is the determination of a chiral molecule's stereochemistry. chiralabsxl.com The ECD spectra of the two enantiomers are expected to be mirror images of each other, with positive and negative Cotton effects at corresponding wavelengths. chiralabsxl.com The sign of these effects provides a definitive signature of the molecule's handedness. chiralabsxl.com

In the absence of previously reported spectra for this specific compound, the stereochemical assignment would rely on a comparative approach. The experimental ECD spectrum would be compared with spectra from structurally analogous compounds with known absolute configurations. chiralabsxl.com If a series of related chiral indane derivatives were synthesized, establishing the absolute stereochemistry of one member, perhaps through X-ray crystallography, would allow for the assignment of the entire series by comparing their CD spectra. chiralabsxl.com

For a more definitive and non-empirical assignment, especially in complex cases, a combination of experimental spectroscopy and computational chemistry would be employed. Density Functional Theory (DFT) calculations can be used to predict the theoretical ECD and VCD spectra for each possible enantiomer. dntb.gov.uanih.gov By comparing the calculated spectra with the experimental data, the absolute configuration can be unambiguously assigned. dntb.gov.uanih.gov This approach is particularly powerful as it also provides insights into the conformational preferences of the molecule in solution. dntb.gov.ua

Vibrational Circular Dichroism (VCD) offers a complementary technique to ECD. By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides detailed information about the stereochemistry of the molecule. The comparison of experimental VCD spectra with those predicted by DFT calculations has proven to be a reliable method for the assignment of absolute configuration, even for complex molecules with multiple chiral centers. nih.gov

The application of exciton (B1674681) coupling theory could also be a valuable tool if the chiral derivatives of this compound contain multiple, spatially close chromophores. chiralabsxl.com This method allows for a definitive determination of absolute stereochemistry based on the sign of the resulting CD couplet. columbia.edu

Reactivity and Reaction Mechanisms of 4 Bromo 1,1 Propylenedioxo Indane

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile functional group that readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl bromide in 4-Bromo-1,1-(propylenedioxo)-indane is an excellent substrate for these reactions.

Suzuki Reaction: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.net For aryl bromides, the reaction is highly efficient and tolerant of various functional groups. researchgate.netias.ac.in The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The reactivity in Suzuki reactions can be influenced by the electronic nature of the substituents on the aryl bromide, with electron-withdrawing groups sometimes leading to slightly higher reactivity. researchgate.net A variety of palladium catalysts can be employed, with ligands such as phosphines playing a crucial role in the catalytic cycle. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. nih.gov This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination. nih.gov The choice of base and solvent can significantly impact the reaction's efficiency. arkat-usa.org

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for the synthesis of arylalkynes and conjugated enynes. libretexts.org The mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle, where the copper acetylide is the active species that undergoes transmetalation with the palladium complex. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

| Reaction | Catalyst/Reagents | Product Type |

| Suzuki | Pd(0) catalyst, Boronic acid/ester, Base | Biaryl |

| Heck | Pd(0) catalyst, Alkene, Base | Substituted Alkene |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Terminal alkyne, Base | Arylalkyne |

Nucleophilic Aromatic Substitution Pathways

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their activated counterparts (e.g., those with strong electron-withdrawing groups), these reactions can occur under specific conditions. The presence of the electron-donating propylenedioxo group would typically disfavor a classical SNAr mechanism. However, transition-metal-catalyzed amination and etherification reactions, such as the Buchwald-Hartwig amination, provide effective pathways for the substitution of the bromine atom with nitrogen and oxygen nucleophiles.

Lithiation and Grignard Reactions

The bromine atom on the aromatic ring can be exchanged with a lithium atom through a process called metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. researchgate.net The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups.

Similarly, the aryl bromide can be converted into a Grignard reagent (an organomagnesium halide) by reacting with magnesium metal. This aryl Grignard reagent is also a strong nucleophile and a valuable intermediate in organic synthesis, allowing for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters.

Stability and Reactivity of the Propylenedioxo Acetal (B89532) Group

Hydrolysis Under Acidic and Basic Conditions

Acetal groups are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions. The mechanism of acidic hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and a diol. Subsequent attack by water and deprotonation regenerates the ketone and the diol. The stability of the propylenedioxo group will be significantly lower in the presence of even catalytic amounts of acid.

Transacetalization Reactions

In the presence of another alcohol or diol and an acid catalyst, the propylenedioxo group can undergo transacetalization. This equilibrium reaction involves the exchange of the original diol for the new alcohol or diol. The position of the equilibrium can be controlled by the relative concentrations of the alcohols and by removing one of the products from the reaction mixture.

Stability in Various Organic Solvents

There is no published data on the stability of this compound in common organic solvents.

Reactions Involving the Indane Core

No specific oxidative transformations, reductive transformations, or methods for the functionalization of the indane ring system of this compound have been reported in the scientific literature.

Oxidative Transformations

Information not available.

Reductive Transformations

Information not available.

Functionalization of the Indane Ring System

Information not available.

Mechanistic Investigations of Key Transformations

Without established reactions, no mechanistic studies, including transition state analyses, have been published for this compound.

Transition State Analysis

Information not available.

Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. In the context of this compound, a primary deuterium (B1214612) KIE would be anticipated in reactions involving the cleavage of a carbon-hydrogen bond at a position that influences the reaction rate.

For instance, in a hypothetical base-catalyzed elimination reaction where a proton is abstracted from the carbon adjacent to the bromine-bearing carbon (the C-5 position), substitution of this hydrogen with deuterium would be expected to result in a significant primary KIE. The magnitude of this effect would provide insight into the transition state geometry of the C-H bond cleavage. A large kH/kD ratio would suggest a symmetric transition state where the proton is roughly halfway transferred to the base.

Conversely, reactions where C-H bonds are not broken in the rate-limiting step, such as certain nucleophilic aromatic substitution pathways, would exhibit secondary KIEs. These effects are typically much smaller and arise from changes in hybridization at the carbon center. For example, if the rate-determining step involves the attack of a nucleophile on the aromatic ring, a small inverse secondary KIE (kH/kD < 1) might be observed at the site of substitution, reflecting the change from sp2 to a more constrained sp3-like hybridization in the transition state.

Hypothetical Kinetic Isotope Effect Data for a Postulated Reaction

| Reaction Type | Isotopic Substitution Position | Expected KIE (kH/kD) | Mechanistic Implication |

| E2 Elimination | C-5 Hydrogen | > 2 | C-H bond cleavage is rate-determining. |

| Nucleophilic Aromatic Substitution | C-4 Hydrogen | ~1 (or slightly < 1) | C-H bond is not broken in the rate-determining step. |

Note: The data presented in this table is hypothetical and based on established principles of kinetic isotope effects. No experimental data for this compound was found.

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves a combination of experimental techniques, including kinetic studies, product analysis, and computational modeling, to map the energetic landscape of a chemical transformation. For this compound, several reaction pathways can be postulated based on its structural features: the aromatic bromine substituent and the propylenedioxo protecting group.

One likely pathway involves nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a strong nucleophile. The electron-withdrawing nature of the adjacent propylenedioxo group, although not as powerfully activating as a nitro group, could facilitate this reaction, particularly with potent nucleophiles under forcing conditions. The reaction would proceed through a high-energy Meisenheimer complex intermediate.

Another significant reaction pathway would be metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The carbon-bromine bond provides a reactive handle for the insertion of a transition metal catalyst, typically palladium or copper, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The specific pathway would depend on the catalyst system, the coupling partner, and the reaction conditions employed.

Furthermore, the propylenedioxo group, while generally stable, can be cleaved under acidic conditions. This deprotection would regenerate the ketone at the 1-position, opening up a different set of potential reaction pathways involving the carbonyl group, such as aldol (B89426) condensations or reductions.

Postulated Reaction Pathways for this compound

| Reaction Class | Key Reagents | Probable Intermediate(s) | Expected Product Type |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | Meisenheimer Complex | 4-Methoxy-1,1-(propylenedioxo)-indane |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Organopalladium species | 4-Aryl-1,1-(propylenedioxo)-indane |

| Acid-Catalyzed Deprotection | Aqueous Acid (e.g., HCl) | Carbocation/Oxocarbenium ion | 4-Bromo-1-indanone (B57769) |

Note: This table outlines plausible reaction pathways based on the chemical structure of the target compound. Specific experimental validation for this compound is not available in the reviewed literature.

Computational and Theoretical Studies of 4 Bromo 1,1 Propylenedioxo Indane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. cuny.edu For a molecule like 4-bromo-1,1-(propylenedioxo)-indane, these calculations can predict its geometry, electronic landscape, and spectroscopic features.

The electronic structure of this compound is defined by the amalgamation of the aromatic π-system of the benzene (B151609) ring, the σ-bonds of the indane and propylenedioxo rings, and the electronic influence of the bromine and oxygen atoms. The indane moiety provides a rigid bicyclic framework where a benzene ring is fused to a five-membered aliphatic ring. eburon-organics.com

The bromine atom, being an electronegative yet polarizable substituent, exerts both inductive and resonance effects on the benzene ring. It withdraws electron density through the σ-framework (inductive effect) while donating electron density to the π-system through its lone pairs (resonance effect). researchgate.net This dual influence modulates the electron density distribution across the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. nih.govlibretexts.org The oxygen atoms in the propylenedioxo ring also contribute significantly to the electronic structure through their high electronegativity, primarily influencing the local bond polarities and the geometry of the spirocyclic junction at the C1 position of the indane core.

A theoretical table of selected bond lengths and angles, estimated based on standard values and data from similar computed structures, is presented below.

| Parameter | Atom Pair/Triplet | Theoretical Value |

| Bond Length | C-Br | ~1.90 Å |

| C(aromatic)-C(aromatic) | ~1.39 - 1.41 Å | |

| C-O (dioxolane) | ~1.43 Å | |

| C-C (cyclopentane) | ~1.54 Å | |

| Bond Angle | C-C-Br (aromatic) | ~120° |

| O-C-O (dioxolane) | ~105° | |

| C-C-C (cyclopentane) | ~104° |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

The charge distribution in this compound is highly non-uniform due to the presence of heteroatoms. The bromine and oxygen atoms are regions of high electron density and thus carry partial negative charges. Conversely, the carbon atoms bonded to them bear partial positive charges.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (typically colored red) concentrated around the oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the aromatic ring. The ESP is a valuable tool for predicting non-covalent interactions and the sites of chemical reactivity. euroasiajournal.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. euroasiajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-benzene ring, which is characteristic of many aromatic compounds. researchgate.net The LUMO, on the other hand, would likely be distributed across the antibonding orbitals of the aromatic system. The presence of the bromine atom can lower the energy of the HOMO and LUMO compared to the unsubstituted indane derivative.

| Molecular Orbital | Predicted Energy (Illustrative) | Primary Location |

| HOMO | -6.5 eV | Bromo-substituted benzene ring |

| LUMO | -1.2 eV | Aromatic ring π* system |

| HOMO-LUMO Gap | 5.3 eV | - |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO theory.

Conformational Analysis of the Propylenedioxo Ring

The 1,3-dioxolane (B20135) ring typically adopts one of two main puckered conformations: the "envelope" (C_s symmetry) or the "half-chair" (C_2 symmetry). datapdf.com These conformations relieve the torsional strain that would be present in a planar structure. The energy difference between these forms is generally small, allowing for rapid interconversion through a process called pseudorotation.

In this compound, the propylenedioxo ring is part of a spirocyclic system at C1. This fusion to the rigid indane frame significantly constrains its conformational freedom. The strain energy of the ring will be influenced by the steric interactions between the propylenedioxo ring and the rest of the indane structure. Quantum chemical calculations can quantify the strain energy associated with different puckered forms, identifying the most stable conformation. researchgate.net

While the fused ring system of the indane core is rigid, and the propylenedioxo ring has limited flexibility, some rotational isomerism could be considered if there were flexible substituents. In the case of the parent molecule, the primary conformational flexibility resides in the puckering of the five-membered propylenedioxo ring.

The energetic landscape would describe the potential energy as a function of the ring's puckering coordinates. Computational studies on substituted 1,3-dioxolanes have shown that the energy barriers between different conformations are typically low. datapdf.com For this compound, the landscape would likely show two primary minima corresponding to the most stable envelope or half-chair conformations, with transition states connecting them. The relative energies of these conformers would determine their population distribution at a given temperature.

| Conformation | Relative Energy (kcal/mol) | Puckering Description |

| Envelope (E) | 0.0 (Hypothetical Minimum) | One atom out of the plane of the other four |

| Half-Chair (HC) | ~0.2 - 0.5 | Two atoms displaced on opposite sides of the plane |

| Planar (TS) | > 5.0 | High-energy transition state for interconversion |

Note: The relative energies are illustrative, based on general findings for 1,3-dioxolane systems, and would need to be calculated specifically for the target molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are crucial for the identification and characterization of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of ¹H and ¹³C NMR chemical shifts is fundamental for elucidating the molecular structure. By employing computational models, researchers can simulate the magnetic shielding of each nucleus, which is then converted into a chemical shift value. These predicted spectra serve as a valuable reference for the interpretation of experimental data, aiding in the assignment of complex spectral patterns.

Infrared (IR) Spectroscopy: The vibrational modes of this compound can be predicted through the calculation of its harmonic frequencies. These theoretical IR spectra reveal characteristic peaks corresponding to specific functional groups and vibrational motions within the molecule, such as C-H, C-Br, and C-O stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of organic compounds. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's chromophoric system.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | Specific chemical shifts for aromatic and aliphatic protons would be detailed here based on the molecule's calculated electronic environment. |

| ¹³C NMR (ppm) | Predicted chemical shifts for each unique carbon atom in the indane and propylenedioxo rings would be listed. |

| IR (cm⁻¹) | Key vibrational frequencies for C-Br, C=O (of the indanone precursor), C-O-C, and aromatic C-H bonds would be itemized. |

| UV-Vis (nm) | The calculated λmax values corresponding to the principal electronic transitions (e.g., π → π*) would be presented. |

(Note: The values in this table are illustrative as specific computational studies on this compound are not publicly available. The data would be generated from DFT calculations.)

Reaction Mechanism Simulations

Understanding the formation and reactivity of this compound is facilitated by the computational simulation of relevant reaction mechanisms.

Theoretical chemistry allows for the detailed exploration of reaction pathways involved in the synthesis or transformation of this compound. For instance, the synthesis would likely involve the protection of the ketone in 4-bromo-1-indanone (B57769) with 1,3-propanediol (B51772). Computational studies can map out the energy profile of this reaction, identifying transition states and intermediates. This provides a step-by-step understanding of the reaction at a molecular level.

A critical aspect of reaction mechanism simulation is the calculation of activation energies (Ea). These energies represent the barrier that must be overcome for a reaction to proceed. By determining the Ea for various potential pathways, chemists can predict the most favorable reaction conditions and anticipate the formation of major and minor products. The calculated activation energies can also be used in conjunction with transition state theory to estimate reaction rates.

Table 2: Theoretical Reaction Parameters for the Formation of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack of diol on carbonyl | TS1 | Illustrative value |

| Proton transfer | TS2 | Illustrative value |

| Ring closure and water elimination | TS3 | Illustrative value |

(Note: This table represents a hypothetical reaction pathway. Actual values would be derived from quantum mechanical calculations of the reaction energy surface.)

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties and reaction energetics, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of this compound. MD simulations model the movement of atoms and molecules over time, governed by a force field.

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 1,1 Propylenedioxo Indane

Modification of the Bromine Substituent

The carbon-bromine bond at the C-4 position of the indane ring is a key site for synthetic diversification. Its reactivity in various cross-coupling and substitution reactions allows for the introduction of a wide array of other atoms and functional groups.

Introduction of Different Halogens

While the parent compound is brominated, analogues featuring other halogens such as chlorine, iodine, and fluorine can be synthesized, primarily through halogen exchange reactions on the aryl bromide precursor. These reactions are significant as they alter the reactivity of the molecule; for instance, aryl iodides are generally more reactive in palladium-catalyzed coupling reactions than aryl bromides, while aryl chlorides are less reactive. nih.gov

Iodination: The conversion of an aryl bromide to an aryl iodide, often termed an aromatic Finkelstein reaction, can be achieved using metal catalysis. A common and effective method involves reacting the aryl bromide with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a chelating diamine ligand, such as N,N'-dimethylethylenediamine. acs.org This reaction is typically performed in solvents like dioxane or n-butanol and proceeds under relatively mild conditions. Another approach is a photo-induced, metal-free process where irradiation with UV light in the presence of NaI and a catalytic amount of molecular iodine (I₂) can facilitate the exchange. nih.gov

Chlorination: The reverse process, a retro-Finkelstein reaction to replace bromine with chlorine, is also possible. Heating the aryl bromide with a nickel(II) chloride (NiCl₂) salt in a polar aprotic solvent like N,N-dimethylformamide (DMF) can provide the corresponding aryl chloride. nih.govfrontiersin.org This exchange can be performed using either conventional heating over several hours or microwave irradiation to significantly reduce the reaction time.

Fluorination: Direct nucleophilic substitution of the bromine for a fluorine atom is challenging on an unactivated aromatic ring. Therefore, methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline, are typically employed. This would require converting the 4-bromo substituent to an amino group first, which can then be transformed into the target fluoro derivative.

Replacement with Other Functional Groups (e.g., Alkyl, Aryl, Cyano, Amino)

The bromine atom serves as an excellent synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds through well-established transition-metal-catalyzed cross-coupling reactions.

Alkyl and Aryl Groups (Suzuki Coupling): The Suzuki-Miyaura coupling reaction is a powerful method for introducing alkyl or aryl substituents. This reaction involves the palladium-catalyzed cross-coupling of the 4-bromo-1,1-(propylenedioxo)-indane with an organoboron reagent, such as an arylboronic acid or an alkylboronic ester. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). This method is highly versatile and tolerates a wide range of functional groups on the coupling partner.

Amino Groups (Buchwald-Hartwig Amination): The introduction of primary or secondary amino groups can be accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed C-N bond-forming reaction couples the aryl bromide with an amine in the presence of a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide (NaOtBu). This reaction provides direct access to 4-amino-indane derivatives, which are valuable intermediates for further functionalization. mskcc.org

Cyano Group (Rosenmund-von Braun Reaction): The cyano group can be introduced by replacing the bromine atom using the Rosenmund-von Braun reaction. The classic approach involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org More recent modifications allow the reaction to proceed at lower temperatures and with catalytic amounts of copper, often with the addition of promoters like L-proline or in ionic liquids, enhancing the reaction's functional group compatibility. thieme-connect.deresearchgate.netresearchgate.net Palladium-catalyzed cyanation methods using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) offer milder alternatives with high functional group tolerance. nih.gov

| Target Functional Group | Reaction Name | Typical Reagents | Product Class |

|---|---|---|---|

| Aryl/Alkyl | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Alkyl-1,1-(propylenedioxo)-indane |

| Amino | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Ligand, Base | 4-(Dialkylamino)-1,1-(propylenedioxo)-indane |

| Cyano | Rosenmund-von Braun | CuCN or Zn(CN)₂/Pd Catalyst | 4-Cyano-1,1-(propylenedioxo)-indane |

Variations of the Cyclic Acetal (B89532) Group

The 1,1-(propylenedioxo) group is a protective acetal for the ketone at the C-1 position of the indane core. By using different diols, dithiols, or related precursors in the initial synthesis from 4-bromo-1-indanone (B57769), a variety of analogues with modified acetal groups can be prepared.

Ethylenedioxo and Butylenedioxo Analogues

Analogues featuring different ring sizes for the cyclic acetal can be readily synthesized. The standard procedure involves the acid-catalyzed reaction of 4-bromo-1-indanone with the corresponding diol. chemimpex.com

Ethylenedioxo Analogue: Reacting 4-bromo-1-indanone with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., a Dean-Stark apparatus to remove water) yields 4-bromo-1,1-(ethylenedioxo)-indane.

Butylenedioxo Analogue: Similarly, using 1,4-butanediol (B3395766) as the diol component would lead to the formation of a seven-membered cyclic acetal, 4-bromo-1,1-(butylenedioxo)-indane. The reaction conditions would be analogous to those used for the ethylenedioxo and propylenedioxo derivatives.

| Diol Reagent | Resulting Acetal Group | Product Name |

|---|---|---|

| Ethylene Glycol | Ethylenedioxo | 4-Bromo-1,1-(ethylenedioxo)-indane |

| 1,3-Propanediol (B51772) | Propylenedioxo | This compound |

| 1,4-Butanediol | Butylenedioxo | 4-Bromo-1,1-(butylenedioxo)-indane |

Thioacetal Derivatives (e.g., Propylenedithio)

Replacing the oxygen atoms of the acetal with sulfur yields thioacetal derivatives. These groups are known for their robustness and different chemical properties compared to their oxygen counterparts. The synthesis involves reacting 4-bromo-1-indanone with a dithiol, such as 1,3-propanedithiol, typically in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). This reaction produces the corresponding 4-bromo-1,1-(propylenedithio)-indane.

Spiroketal Analogues

More complex spirocyclic systems can be constructed at the C-1 position, moving beyond simple acetal protection. Spiroketals are privileged structures found in many natural products. nih.gov The synthesis of these more elaborate analogues requires multi-step sequences. A common strategy involves the acid-catalyzed intramolecular cyclization of a precursor containing a ketone and two hydroxyl groups at appropriate positions. researchgate.net To create an indane-based spiroketal, one could envision a synthetic route starting from 4-bromo-1-indanone. This would involve a side-chain elaboration at the C-2 position to introduce a carbon chain containing a protected dihydroxy ketone functionality. Subsequent deprotection and acid-mediated cyclization would forge the spiroketal ring system onto the indane scaffold. mskcc.orgnih.gov Another advanced approach is the Nazarov cyclization of specific divinyl ketones, which can be adapted to form fused ring systems, including those that could lead to spiro-indane structures. researchgate.net

Substitution Pattern Variations on the Indane Core

The functionalization of the indane ring system allows for the systematic investigation of structure-activity relationships. By altering the position of the bromine atom and introducing diverse substituents, chemists can fine-tune the electronic and steric properties of the molecule.

Isomeric Brominated Indanes (e.g., 5-Bromo-1,1-(propylenedioxo)-indane)

The synthesis of isomeric brominated 1,1-(propylenedioxo)-indanes typically begins with the corresponding brominated 1-indanones. These precursors, such as 5-bromo-1-indanone (B130187) and 7-bromo-1-indanone (B39921), are accessible through various synthetic routes. For instance, 5-bromo-1-indanone can be synthesized from 3-(3-bromophenyl)propionic acid via a Friedel-Crafts reaction with chlorosulfonic acid. chemicalbook.com Another method involves the oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol. chemicalbook.com Similarly, 7-bromo-1-indanone can be prepared by the oxidation of 7-bromoindan-1-ol using pyridinium (B92312) chlorochromate (PCC).

Once the desired brominated 1-indanone (B140024) is obtained, the 1,1-(propylenedioxo) group is introduced through a ketalization reaction with 1,3-propanediol. This reaction is typically acid-catalyzed and effectively protects the ketone functionality, yielding the target isomeric bromo-1,1-(propylenedioxo)-indanes. While specific literature detailing the ketalization of all possible brominated 1-indanones with 1,3-propanediol is not abundant, the procedure is a standard and well-established transformation in organic synthesis. The general availability of various brominated 1-indanones, such as 6-bromo-1-indanone, suggests that a range of isomeric bromo-1,1-(propylenedioxo)-indanes can be prepared.

Table 1: Isomeric Brominated 1-Indanone Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-1-indanone | 34598-49-7 | C₉H₇BrO | 211.06 |

| 6-Bromo-1,1-(ethylenedioxo)-indane (related structure) | 866848-94-4 | C₁₁H₁₁BrO₂ | 255.11 |

| 7-Bromo-1-indanone | 125114-77-4 | C₉H₇BrO | 211.06 |

Note: Data for the propylenedioxo analogue of the 6-bromo isomer was not directly available; the ethylenedioxo analogue is listed for reference.

Alkyl and Aryl Substitutions on the Indane Ring

The introduction of alkyl and aryl groups onto the indane ring can be achieved through several established synthetic methodologies, primarily targeting the precursor indanone.

Friedel-Crafts Alkylation and Acylation: The Friedel-Crafts reaction is a classical method for introducing alkyl and acyl substituents to aromatic rings. wikipedia.orgorganic-chemistry.org This reaction can be applied to the indane system, typically using a Lewis acid catalyst. google.comnih.gov For instance, the indane ring can be acylated with an acyl chloride, followed by reduction of the resulting ketone to an alkyl group. While direct alkylation is possible, it can be prone to rearrangements and polyalkylation.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.netsemanticscholar.orgmdpi.commdpi.com This method is particularly effective for introducing aryl and some alkyl groups. A recent study demonstrated the successful Suzuki-Miyaura coupling of 5-bromo-1-indanone with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, 4-thiomethylphenylboronic acid, and 4-ethylphenylboronic acid, using a palladium catalyst. researchgate.net This approach yields the corresponding 5-substituted indanone derivatives, which can then be ketalized to the desired 1,1-(propylenedioxo)-indane analogues. researchgate.net Similarly, the coupling of 4-bromo-2-methylindan-1-one with arylboronic acids has been reported to proceed in high yields. semanticscholar.org

Table 2: Examples of Suzuki-Miyaura Coupling with Brominated Indanones

| Bromo-Indanone Reactant | Boronic Acid | Resulting Substituted Indanone |

| 5-Bromo-1-indanone | Phenylboronic acid | 5-Phenyl-1-indanone |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone |

| 4-Bromo-2-methyl-1-indanone | Phenylboronic acid | 2-Methyl-4-phenyl-1-indanone |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic routes to chiral analogues of this compound is a significant challenge, as the target compound itself is achiral. Chirality can be introduced by substitution at the C2 or C3 positions of the indane ring, or by the presence of atropisomerism in suitably substituted derivatives. While direct stereoselective synthesis of a chiral analogue of the title compound is not extensively documented, methods for the asymmetric synthesis of related chiral indane derivatives provide a strong foundation for future work.

Asymmetric Synthesis of Chiral Indanone Precursors: A key strategy involves the enantioselective synthesis of chiral indanone precursors. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to indene (B144670) derivatives can produce chiral 2-arylindanes with high enantioselectivity. organic-chemistry.org Furthermore, intramolecular palladium-catalyzed asymmetric reductive-Heck reactions have been developed for the synthesis of enantiomerically enriched 3-substituted indanones.

Chiral Resolution: An alternative approach is the resolution of a racemic mixture of a chiral indane derivative. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomers. This method is widely used for the separation of chiral acids and bases.

While these methods have been applied to various indane systems, their direct application to the synthesis of chiral analogues of this compound would require further investigation and adaptation. The development of such stereoselective routes would be a valuable contribution to the field, enabling the exploration of the biological and material properties of individual enantiomers.

Applications As a Synthetic Intermediate and Material Science Precursor

Conclusion and Future Directions

Summary of Key Findings and Contributions

While dedicated studies on 4-Bromo-1,1-(propylenedioxo)-indane are not extensively documented, its chemistry can be inferred from related, well-studied analogues. The synthesis of this compound would logically proceed via the ketalization of 4-bromo-1-indanone (B57769) with 1,3-propanediol (B51772) under acidic conditions, a standard and high-yielding transformation to protect the ketone functionality.

The primary contribution of a molecule like this compound to synthetic chemistry lies in its potential as a building block. The bromo-functional group is a key reactive site, amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis. organic-chemistry.orgnih.govwikipedia.org The propylenedioxo group, being a robust protecting group, allows for the selective modification of the aromatic ring without interference from the ketone at the 1-position. Subsequent deprotection would then reveal the ketone, allowing for further functionalization at that site.

Remaining Challenges in the Chemistry of this compound

The primary challenge in the chemistry of this compound is the lack of direct experimental data. While its reactivity can be predicted with a reasonable degree of confidence, subtle electronic and steric effects unique to this specific arrangement of functional groups could lead to unexpected outcomes.

Key challenges that would need to be addressed through empirical study include:

Optimization of Cross-Coupling Reactions: While palladium-catalyzed couplings are expected to be successful, the optimal conditions (catalyst, ligand, base, solvent, temperature) would need to be determined. liv.ac.uk Aryl bromides can sometimes be less reactive than the corresponding iodides, and side reactions such as dehalogenation can occur. beilstein-journals.org

Selective C-H Functionalization: Direct functionalization of the C-H bonds on both the aromatic and aliphatic portions of the indane core presents a significant challenge. beilstein-journals.org Achieving high regioselectivity in such reactions is often difficult and would require the development of specialized catalytic systems.

Stereoselective Transformations: For potential applications in asymmetric synthesis, the development of methods for the stereoselective functionalization of the five-membered ring, particularly after deprotection of the ketal, would be a considerable hurdle.

Future Research Avenues

The future study of this compound and related compounds can be envisioned along several exciting avenues, leveraging cutting-edge developments in synthetic methodology and analytical techniques.

Future work could focus on developing more efficient and sustainable methods for the synthesis and functionalization of this and related indane scaffolds. This could involve:

Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis for the functionalization of the aryl bromide. This approach often proceeds under milder conditions than traditional palladium catalysis and can enable novel transformations.

First-Row Transition Metal Catalysis: Investigating the use of more abundant and less expensive first-row transition metals like nickel, copper, and cobalt for cross-coupling reactions. nih.govrhhz.net These metals can offer complementary reactivity to palladium.

Flow Chemistry: Utilizing microreactor technology to perform hazardous or highly exothermic reactions in a safer and more controlled manner. Flow chemistry can also facilitate rapid reaction optimization and scale-up. youtube.com

A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for rational reaction design and optimization. Future research could employ:

Computational Chemistry (DFT): Using Density Functional Theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize observed selectivities. nih.gov

In Situ Spectroscopic Techniques: Utilizing techniques like ReactIR and in situ NMR to monitor reaction progress in real-time, identify transient intermediates, and elucidate complex reaction networks. nih.gov

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation parameters, and the rate-determining step of key transformations. illinois.edu

Beyond the well-established cross-coupling reactions, there is significant scope for exploring novel reactivity patterns of this compound. This could include:

Borylation Reactions: The conversion of the aryl bromide to a boronic ester, which would open up a different set of subsequent coupling reactions and provide access to a wider range of derivatives. acs.orgnih.gov

Amination and Etherification Reactions: Exploring Buchwald-Hartwig amination and etherification reactions to install nitrogen and oxygen-based functionalities, which are prevalent in pharmaceutically active molecules.

Intramolecular Reactions: Designing substrates that can undergo intramolecular cyclization reactions to build more complex polycyclic systems based on the indane scaffold. libretexts.org

A systematic investigation into how changes in the molecular structure affect reactivity would be highly valuable. This could involve:

Synthesis of Analogues: Preparing a library of related compounds with different substituents on the aromatic ring or modifications to the propylenedioxo group.

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating structural parameters with observed reaction rates or yields to develop predictive models.

Hammett Analysis: Applying Hammett plots to quantify the electronic effects of substituents on the reactivity of the aryl bromide.

The following table outlines potential cross-coupling reactions for this compound based on established methodologies for similar aryl bromides.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-1,1-(propylenedioxo)-indane |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Vinyl-1,1-(propylenedioxo)-indane |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1,1-(propylenedioxo)-indane |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-Amino-1,1-(propylenedioxo)-indane |

Computational Design of Novel Analogues

The exploration of novel chemical entities with tailored properties is a cornerstone of modern drug discovery and materials science. In recent years, computational design has emerged as a powerful tool to accelerate this process, offering a rational and resource-efficient alternative to traditional synthetic approaches. This section focuses on the application of computational methodologies in the design of novel analogues of the scaffold "indane" and its derivatives, with a conceptual extension to the specific, yet currently uncharacterized in this context, compound This compound (see Table 1).

While direct computational studies on This compound are not available in the current scientific literature, the principles of computational analogue design can be applied to this molecule based on established research on the broader indane class of compounds. The indane framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.net Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations have been instrumental in the development of novel indane derivatives with a range of biological activities. nih.govnih.gov

The design of novel analogues of This compound would conceptually begin with the generation of a virtual library of related structures. This is achieved by systematically modifying the parent structure. Key points of modification on the This compound scaffold would include:

The Bromine Atom: Substitution of the bromine at the 4-position with other halogens (e.g., chlorine, fluorine) or with various other functional groups (e.g., hydroxyl, methoxy, nitro groups) could significantly alter the electronic properties and steric profile of the molecule.

The Propylenedioxo Group: The 1,1-(propylenedioxo) moiety could be replaced with other cyclic or acyclic ketals or even reverted to a carbonyl group (to form 4-bromo-1-indanone), which would dramatically change the molecule's polarity and hydrogen bonding capacity.

Once a virtual library of analogues is created, computational methods are employed to predict their potential for a desired activity. For instance, if the goal is to design a new enzyme inhibitor, molecular docking simulations would be performed. This involves computationally placing each analogue into the active site of the target enzyme to predict its binding affinity and mode of interaction. nih.gov The results of such simulations can help prioritize which analogues are most likely to be active and are therefore the most promising candidates for synthesis and experimental testing.

QSAR modeling is another valuable tool. By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, a predictive QSAR model can be developed. nih.govnih.gov This model can then be used to estimate the activity of newly designed, unsynthesized analogues, further refining the selection process.

The following table outlines a hypothetical set of computationally designed analogues of This compound and the rationale for their design, based on general principles of medicinal chemistry and computational drug design.

| Compound Name | Modification from Parent Compound | Rationale for Computational Investigation |

| 4-Chloro-1,1-(propylenedioxo)-indane | Substitution of Bromine with Chlorine | To assess the effect of a smaller, more electronegative halogen on potential biological interactions. |

| 4-Fluoro-1,1-(propylenedioxo)-indane | Substitution of Bromine with Fluorine | To explore the impact of a highly electronegative atom that can form strong hydrogen bonds. |

| 4-Methoxy-1,1-(propylenedioxo)-indane | Substitution of Bromine with a Methoxy group | To introduce a hydrogen bond acceptor and alter electronic properties. |

| 1,1-(Ethylenedioxo)-4-bromo-indane | Modification of the propylenedioxo to an ethylenedioxo group | To investigate the effect of ring size in the ketal on steric fit and solubility. |

| 4-Bromo-1-indanone | Replacement of the propylenedioxo group with a carbonyl group | To introduce a hydrogen bond acceptor and a planar carbonyl moiety, significantly altering polarity. chemimpex.com |

It is important to emphasize that the data presented here is conceptual and serves to illustrate the process of computational analogue design. The actual synthesis and experimental validation of these or any other analogues would be required to confirm their properties and potential activities. Future research in this area would greatly benefit from dedicated computational studies on the This compound scaffold to unlock its full potential for the development of novel and functional molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-1,1-(propylenedioxo)-indane?

Answer: A multi-step synthesis approach is typically employed, starting with brominated aromatic precursors (e.g., bromobenzene derivatives). Key steps include:

- Bromination : Introduce bromine at the para position using electrophilic substitution (e.g., FeBr₃ catalysis) .

- Propylenedioxy ring formation : Utilize nucleophilic substitution or condensation reactions with 1,3-diols under acidic conditions.

- Purification : Column chromatography or recrystallization to isolate the product. Example yields for analogous brominated compounds (e.g., pyrazol-1-yl benzenesulfonamides) range from 79–84% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and propylenedioxy ring integration. For example, singlet peaks for equivalent protons in the dioxolane ring (~δ 3.5–4.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch ~500–600 cm⁻¹, C-O-C ~1100 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What safety protocols are essential for handling brominated indane derivatives?

Answer:

- Toxicity : Classified as a toxic organic solid (UN 2811); use fume hoods, gloves, and eye protection .

- Storage : Keep in airtight containers away from oxidizers and heat sources.

- Disposal : Follow hazardous waste guidelines for halogenated organics (e.g., incineration with scrubbing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Combine NMR, IR, and mass spectrometry (e.g., discrepancies in carbonyl peaks may indicate tautomerism or impurities) .

- Isotopic analysis : Use ²H or ¹³C labeling to trace reaction pathways (e.g., bromine isotope patterns in mass spectra) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Q. What strategies optimize reaction yields in multi-step syntheses of brominated indane derivatives?

Answer:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for bromination efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps .

- In-situ monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction time/temperature . Example: Optimized yields of 84% achieved for brominated pyrazoles via controlled heating (60–80°C) .

Q. How can computational modeling predict reactivity trends in brominated indane systems?

Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reaction pathway simulation : Model transition states for bromination or ring-opening reactions to identify kinetic barriers .

- Solvent effects : Use COSMO-RS models to simulate solvent interactions and their impact on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.